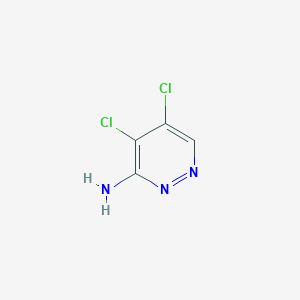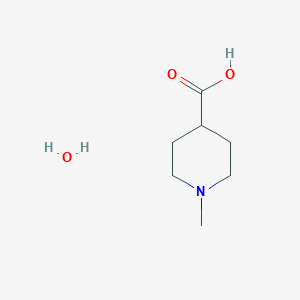![molecular formula C10H8N2 B11918828 1h-Pyrrolo[1,2-b]indazole CAS No. 344793-57-3](/img/structure/B11918828.png)
1h-Pyrrolo[1,2-b]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-b]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyrrole and indazole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-b]indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization . Industrial production methods often utilize transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, to achieve high yields and minimal byproducts .
Chemical Reactions Analysis
1H-Pyrrolo[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for indazole derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like dimethyl sulfoxide (DMSO), and specific temperature and pressure conditions to optimize yields and selectivity . Major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrrolo[1,2-b]indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and preventing the progression of disease . The molecular targets and pathways involved vary depending on the specific application, but common targets include kinases, proteases, and other key regulatory proteins .
Comparison with Similar Compounds
1H-Pyrrolo[1,2-b]indazole can be compared with other similar compounds, such as:
1H-Benzopyrazole:
The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
344793-57-3 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-b]indazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)10-6-3-7-12(10)11-9/h1-5,7H,6H2 |
InChI Key |
UPALIGKNJNFWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)

![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)

![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)



![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)


![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)
